9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
Description
9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate (CAS: 246159-95-5) is a fluorinated carbamate derivative structurally characterized by a 9H-fluorenylmethyl (Fmoc) protecting group, a 1H-indol-3-yl moiety, and a 3-oxopropan-2-yl backbone. Its molecular formula is C₂₆H₂₂N₂O₃, with a molecular weight of 410.48 g/mol . This compound belongs to the tryptophan analogue family, where the indole ring mimics the side chain of tryptophan, enabling interactions with serotonin receptors and enzymes like tryptophan decarboxylase .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVYWAJSHRQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of Indole Derivatives
The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. This step is critical for modulating reactivity in subsequent coupling reactions.
Mechanistic Note : Fmoc-Cl reacts with primary amines via nucleophilic acyl substitution, forming a stable carbamate. The reaction is exothermic and typically completed within 30–60 minutes.
Carbamate Formation via Carbodiimide Activation
The carbamate bond is formed by activating the carboxylic acid (or activated intermediate) for coupling with the Fmoc-protected amine. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common activator.
Alternative Methods :
- Chloroformate Direct Coupling : Alkyl chloroformates (e.g., Fmoc-Cl) react with amines in the presence of bases like triethylamine.
- CO₂-Mediated Carbamation : Primary amines react with CO₂ and alkyl halides under basic conditions to form carbamates, though this method is less common for Fmoc-protected systems.
Indole Side-Chain Functionalization
The 3-oxopropan-2-yl-indole moiety is synthesized via:
- Ketone Formation : Oxidation of a secondary alcohol (e.g., using PCC) or Mannich reaction with indole and a ketone.
- Carbamate Linkage : Coupling the ketone-activated indole with Fmoc-protected intermediates.
Challenges :
- Oxidation Sensitivity : Indole’s electron-rich aromatic system may undergo over-oxidation under harsh conditions.
- Stereochemical Control : The propan-2-yl group’s configuration (S/R) requires chiral auxiliaries or stereoselective reagents.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Resin Loading and Coupling
The Fmoc-protected compound can be preloaded onto 2-chlorotrityl resin for SPPS.
Critical Factors :
- Reaction Time : Fmoc deprotection requires 3–5 minutes for primary amines but may extend to 20–30 minutes for hindered sites.
- Base Strength : Piperidine is preferred for Fmoc removal; stronger bases (e.g., DBU) risk side reactions with sensitive groups.
Alternative Carbamate Synthesis Strategies
Hofmann Rearrangement
Converts amides to carbamates via oxidation, though limited by steric constraints.
Curtius Rearrangement
Acyl azides decompose to isocyanates, which react with alcohols to form carbamates.
Drawbacks : Acyl azides are thermally unstable, necessitating one-pot protocols.
Stereochemical Considerations
Chiral Center Formation
The (S)-configuration at the propan-2-yl position is achieved via:
- Chiral Auxiliaries : Use of Evans’ oxazolidinones or camphor sultam derivatives during ketone synthesis.
- Enantioselective Catalysis : Asymmetric hydrogenation or organocatalytic methods for aldol reactions.
Case Study :
| Approach | Reagents | Enantiomeric Excess (ee) | References |
|---|---|---|---|
| Chiral Auxiliary | (R)-4-Phenyl-2-oxazolidinone | >95% ee | |
| Organocatalysis | L-Proline, CHCl₃, −20°C | 80–90% ee |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
(S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 414.46 g/mol. The structure features a fluorenyl group, which is known for its stability and ability to serve as a protective group in organic synthesis. The indole moiety contributes to the compound's biological activity, particularly in drug development.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that it may exhibit:
- Anticancer Activity : Studies have shown that derivatives of indole compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, it has been evaluated for potential use in treating neurodegenerative diseases .
Biological Studies
In vitro studies have demonstrated that the compound can modulate various biological activities:
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes related to metabolic pathways, making it a candidate for further exploration in metabolic disorders .
- Cell Signaling Modulation : The compound's ability to influence cell signaling pathways has implications for understanding cellular responses to stress and disease .
Drug Development
The unique structure of this compound positions it well for further development into pharmaceutical agents:
- Lead Compound Identification : It serves as a lead compound for developing new drugs targeting specific diseases such as epilepsy and cancer .
- Formulation Studies : Research into its formulation can lead to improved delivery mechanisms, enhancing bioavailability and therapeutic efficacy .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1-(1H-indol-3-yl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The indole moiety can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with proteins and enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Properties
- Target Compound : Demonstrates serotonergic activity via indole-mediated receptor binding and enzyme inhibition, making it suitable for CNS disorders .
- 6-Methylindole Derivative (205528-30-9) : The methyl group enhances metabolic stability but reduces receptor affinity compared to the parent compound .
- Tritylsulfanyl Derivative (505076-77-7) : The sulfur atom and trityl group may confer antioxidant properties or modulate enzyme binding kinetics .
- Simplified Analogues (267410-86-6) : Lack of indole limits biological activity but improves synthetic versatility .
Biological Activity
The compound 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate (CAS No. 246159-95-5) is a derivative of fluorenyl carbamate and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.48 g/mol. The structure features a fluorenyl group attached to an indole-derived carbamate, which may influence its biological properties.
Synthesis
The synthesis of 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate typically involves the coupling of fluorenylmethyl carbamate with an indole derivative. The reaction conditions often include the use of coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the carbamate bond.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of related compounds derived from fluorenyl and indole structures. For instance, derivatives synthesized from similar precursors exhibited varying degrees of activity against Gram-positive bacteria and fungi. While specific data for our compound may not be fully established, the structural similarities suggest potential antimicrobial efficacy.
Anticancer Activity
Indole derivatives are known for their anticancer properties. The incorporation of the fluorenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially leading to improved anticancer activity. Studies on related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanism for the biological activity of 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate involves:
- Interaction with Biological Targets : The indole moiety can interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : The carbamate group may serve as a substrate or inhibitor for specific enzymes involved in cancer metabolism.
Study 1: Antimicrobial Evaluation
A study evaluated several fluorenyl derivatives for their antimicrobial properties against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) were determined, revealing that some compounds exhibited significant activity at concentrations lower than 256 μg/mL against certain Gram-positive bacteria .
Study 2: Anticancer Potential
In vitro studies on structurally similar indole derivatives demonstrated potent anticancer effects against various cancer cell lines, including breast and colon cancer. These studies highlighted the importance of structural modifications in enhancing cytotoxicity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O3 |
| Molecular Weight | 410.48 g/mol |
| CAS Number | 246159-95-5 |
| Purity | >97% |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Active against Gram-positive strains |
| Anticancer | Induces apoptosis in cancer cells |
Q & A
Q. What are the key safety considerations when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Methodological precautions include:
- Engineering controls : Use fume hoods with adequate ventilation to avoid aerosol/dust inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be removed using proper technique to avoid contamination .
- Spill management : Collect spills with inert absorbents (e.g., silica gel) and dispose in sealed containers to prevent environmental release .
Q. How is the compound typically synthesized, and what are common purification strategies?
The compound is synthesized via carbamate coupling reactions, often using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:
- Activation : Fmoc-protected intermediates are activated with coupling agents like HATU or DIC in anhydrous DMF .
- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: ethyl acetate/hexane gradients) is employed to isolate the product. Purity is confirmed by TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .
Q. What spectroscopic techniques are used for structural characterization?
- NMR : APT NMR confirms carbamate and indole moieties (peaks at δ 155–156 ppm for carbonyl groups; δ 115–122 ppm for indole C-H) .
- Elemental analysis : Experimental C/H/N percentages must align with theoretical values (e.g., C: 69.05%, H: 6.16%, N: 4.50%) .
- X-ray crystallography : Resolves stereochemistry (e.g., triclinic crystal system with α = 98.5°, β = 92.1°) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and enzymatic conditions?
Stability studies in cancer drug delivery systems reveal:
- Cathepsin B cleavage : The linker is selectively cleaved in lysosomal environments (pH 4.5–5.0) with moderate stability (t1/2 ~12–24 hours). Activity is reduced in serum (pH 7.4) due to slower hydrolysis .
- Comparative data :
| Linker Type | Stability (pH 5.0) | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Moderate | 2.85–11.18 | High (Cathepsin B) |
| Val-Cit | High | 5.00–15.00 | Moderate |
| Maleimide | Low | 10–20 | Variable |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC50 values (e.g., 2.85 vs. 11.18 µM) arise from:
- Cell line variability : Test in multiple models (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .
- Assay conditions : Standardize incubation time (e.g., 72 hrs) and serum concentration (e.g., 10% FBS) to minimize variability .
- Metabolite interference : Use LC-MS to confirm intact linker-drug conjugate levels post-treatment .
Q. How can the carbamate linkage be modified to enhance target specificity in drug conjugates?
- Steric hindrance : Introduce bulky substituents (e.g., adamantyl groups) near the carbamate to reduce off-target cleavage .
- Enzyme-responsive design : Incorporate self-immolative spacers (e.g., p-aminobenzyl alcohol) for controlled release in tumor microenvironments .
- Synthetic validation : Monitor coupling efficiency via MALDI-TOF MS to ensure >95% conjugation yield .
Methodological Challenges and Solutions
Q. What are common pitfalls in crystallizing this compound, and how are they addressed?
Q. How do competing reaction pathways affect synthesis yields, and how are they mitigated?
Side reactions (e.g., Fmoc deprotection under basic conditions) are minimized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
